molecular formula C19H38OSi B12603829 tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane CAS No. 649561-41-1

tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane

Cat. No.: B12603829
CAS No.: 649561-41-1
M. Wt: 310.6 g/mol
InChI Key: AGRIVHJENFOVAH-SFHVURJKSA-N
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Description

tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane typically involves the reaction of a tridec-1-yn-3-yl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane involves the formation of stable silicon-oxygen bonds, which provide protection to reactive hydroxyl groups during chemical reactions. The compound can also interact with various molecular targets through its alkyne and silyl groups, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.

    tert-Butyl(dimethyl)silyl chloride: Commonly used in the synthesis of organosilicon compounds.

    tert-Butyl(dimethyl)silyloxyacetaldehyde: Utilized in synthetic glycobiology

Uniqueness

tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane is unique due to its specific structure, which combines a long alkyne chain with a silyl protecting group. This combination allows for versatile applications in organic synthesis and materials science, making it a valuable compound in various research fields .

Properties

CAS No.

649561-41-1

Molecular Formula

C19H38OSi

Molecular Weight

310.6 g/mol

IUPAC Name

tert-butyl-dimethyl-[(3R)-tridec-1-yn-3-yl]oxysilane

InChI

InChI=1S/C19H38OSi/c1-8-10-11-12-13-14-15-16-17-18(9-2)20-21(6,7)19(3,4)5/h2,18H,8,10-17H2,1,3-7H3/t18-/m0/s1

InChI Key

AGRIVHJENFOVAH-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C#C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCC(C#C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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